

1,3-Dimethyl-5-hydroxyuracil: Molecular Structure & Chemical Reactivity Guide

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Compound of Interest

Compound Name: 1,3-Dimethyl-5-hydroxyuracil

CAS No.: 408335-42-2

Cat. No.: B3025583

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Executive Summary

1,3-Dimethyl-5-hydroxyuracil (CAS: 408335-42-2 / 20406-86-4) is a functionalized pyrimidine derivative characterized by a fully methylated nitrogen core and a redox-active hydroxyl group at the C5 position. Unlike canonical uracil, the N1,N3-dimethylation locks the molecule into a fixed diketo tautomer, forcing all prototropic activity to the C5-hydroxyl substituent. This structural constraint makes it an invaluable model system for studying the thermodynamics of oxidative DNA damage (specifically 5-hydroxycytosine and 5-hydroxyuracil lesions) without the interference of N-H tautomerism.

This guide provides a definitive structural analysis, a validated synthesis protocol via hydrolytic debromination, and a comprehensive physicochemical profile for researchers in medicinal chemistry and nucleic acid toxicology.

Molecular Architecture & Electronic Properties

Structural Specifications

The molecule consists of a six-membered pyrimidine-2,4-dione ring.[1] The methylation at N1 and N3 eliminates the lactam-lactim tautomerism typical of uracils, rendering the ring electron-deficient and lipophilic. The C5-OH group introduces an amphoteric character, serving as a weak acid and a potential one-electron donor in redox reactions.

Parameter	Specification
IUPAC Name	5-Hydroxy-1,3-dimethylpyrimidine-2,4(1H,3H)-dione
Molecular Formula	C ₆ H ₈ N ₂ O ₃
Molecular Weight	156.14 g/mol
SMILES	CN1C=C(O)C(=O)N(C)C1=O
InChI Key	YUAQZUMPJSCOHF-UHFFFAOYSA-N
Topological Polar Surface Area	60.9 Å ²

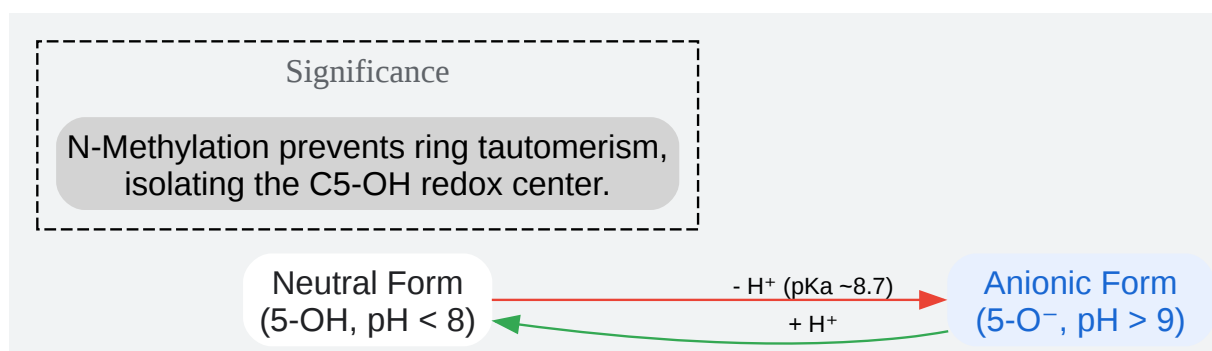
Electronic Distribution & Acidity

The C5-hydroxyl proton is the sole ionizable site under physiological conditions.

- pKa (Predicted/Observed): ~8.68 (Predicted) / ~7.7–8.0 (Analogous to 5-hydroxyuracil).
- Acidity Mechanism: Deprotonation yields the 5-oxido anion, which is resonance-stabilized by the adjacent carbonyl group at C4. However, the electron-donating induction (+I effect) from the N-methyl groups makes this derivative slightly less acidic than the parent 5-hydroxyuracil.

Tautomeric Constraints

In unsubstituted 5-hydroxyuracil, keto-enol tautomerism can occur at C2 and C4. In **1,3-dimethyl-5-hydroxyuracil**, these positions are blocked. The primary equilibrium exists between the neutral enol (5-OH) and the anionic keto form (5-O⁻) upon deprotonation.



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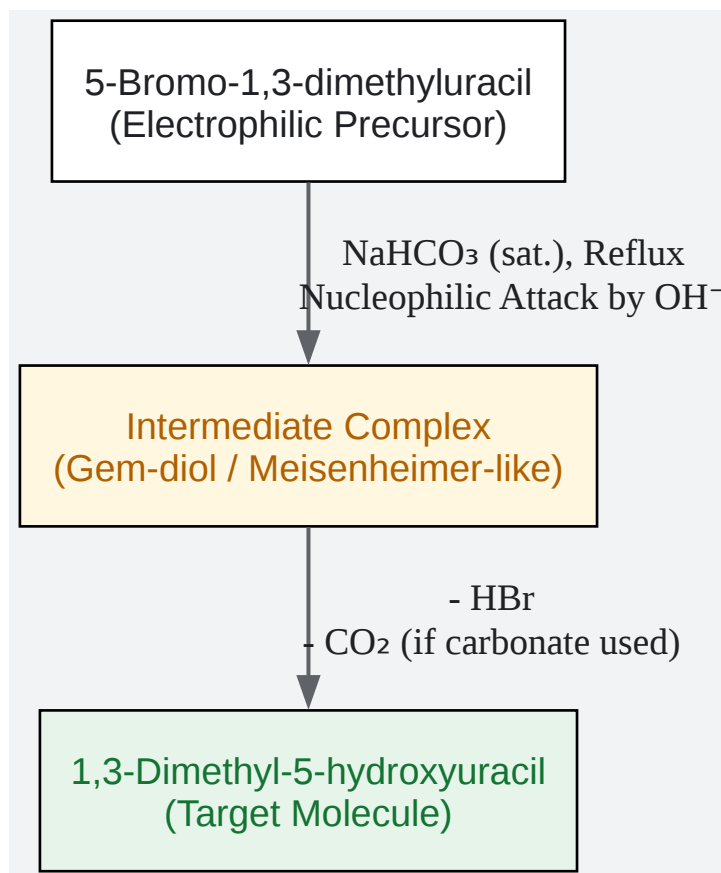
Figure 1: Acid-base equilibrium of **1,3-dimethyl-5-hydroxyuracil**. The N-methyl groups lock the pyrimidine ring, restricting ionization to the C5 position.

Synthesis Protocol: Hydrolytic Debromination

The most robust synthetic route avoids direct oxidation of 1,3-dimethyluracil, which can be non-selective. Instead, a nucleophilic substitution on 5-bromo-1,3-dimethyluracil using a mild bicarbonate buffer is the industry-standard method for high purity.

Reaction Scheme

Precursor: 5-Bromo-1,3-dimethyluracil (CAS: 19829-78-8) Reagents: Sodium Bicarbonate (NaHCO₃), Water, Heat.[2] Mechanism: Addition-Elimination (S_NAr) followed by tautomeric stabilization.



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Figure 2: Synthetic pathway via hydrolytic debromination. This route ensures regioselectivity at C5.

Step-by-Step Methodology

- Preparation: Dissolve 10.0 mmol of 5-bromo-1,3-dimethyluracil in 50 mL of saturated aqueous NaHCO₃ solution.
- Reaction: Heat the mixture to reflux (100°C) with vigorous stirring. The reaction typically requires 2–4 hours. Monitor by TLC (Ethyl Acetate/Methanol 9:1) for the disappearance of the starting bromide.
- Workup:
 - Cool the reaction mixture to room temperature.
 - Carefully acidify to pH ~2–3 using 1N HCl. Caution: CO₂ evolution will occur.

- The product may precipitate upon cooling. If not, extract exhaustively with Ethyl Acetate (3 x 50 mL).
- Purification: Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo. Recrystallize the crude solid from water or ethanol to yield colorless prisms.
- Validation:
 - Melting Point: Expect 198–201°C (Lit. range 195–201°C).
 - Yield: Typical yields range from 75% to 85%.

Physicochemical Characterization

Data presented here aggregates experimental values and high-confidence predictions for structural validation.

Spectroscopic Signatures

Technique	Signal	Assignment
¹ H NMR (DMSO-d ₆)	δ 3.21 (s, 3H)	N3-CH ₃
	δ 3.38 (s, 3H)	N1-CH ₃
	δ 7.45 (s, 1H)	H-6 (Vinyllic proton)
	δ 8.8–9.2 (br s, 1H)	C5-OH (Exchangeable)
UV-Vis (pH 7.0)	λ _{max} ~278 nm	π → π* transition
UV-Vis (pH 10.0)	λ _{max} ~295 nm	Bathochromic shift due to phenolate anion

Solubility Profile

- Soluble: DMSO, Dimethylformamide (DMF), Ethanol (hot), 1N NaOH (forms salt).
- Sparingly Soluble: Water (cold), Diethyl ether.
- Insoluble: Hexane, Aliphatic hydrocarbons.

Thermal Properties

- Melting Point: 195–201°C.
- Stability: Stable under ambient conditions. Hygroscopic tendency is low compared to non-methylated uracils.

Biological Interface & Pharmacological Potential Model for Oxidative DNA Damage

1,3-Dimethyl-5-hydroxyuracil serves as a stable chemical mimetic for 5-hydroxyuracil (5-OHU) lesions in DNA. 5-OHU is a mutagenic base modification arising from the oxidation of cytosine or uracil by reactive oxygen species (ROS).

- Research Application: Because the N1 position is blocked by a methyl group (mimicking the glycosidic bond to deoxyribose), this molecule is used to study the base-pairing thermodynamics and tautomeric preferences of 5-OHU without the complexity of the sugar backbone.

Antioxidant Activity

The C5-hydroxyl group possesses electron-donating properties, allowing the molecule to act as a radical scavenger.

- Mechanism: It can donate a hydrogen atom (HAT mechanism) or an electron (SET mechanism) to neutralize peroxy radicals, forming a relatively stable 5-uracilyl radical intermediate.
- Metabolic Context: It is structurally related to downstream metabolites of methylated xanthines (caffeine, theophylline), specifically forming via oxidative degradation pathways of 1,3-dimethyluric acid derivatives.

References

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